Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester

Curtius rearrangement protected homoallylic amine synthesis N-protecting group comparison

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester (CAS 646480-73-1), systematically known as benzyl N-(1-cyclohexylbut-3-enyl)carbamate, is an N‑benzyloxycarbonyl (N‑Cbz)-protected homoallylic amine with molecular formula C₁₈H₂₅NO₂ and a molecular weight of 287.40 g·mol⁻¹. This compound belongs to the alkyl N-(1-cyclohex-3-enyl)carbamate class and serves as a key synthetic intermediate en route to 7‑azabicyclo[2.2.1]heptane derivatives and oxygenated cyclohexylamine building blocks of relevance to natural product and alkaloid synthesis.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 646480-73-1
Cat. No. B12591358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester
CAS646480-73-1
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC=CCC(C1CCCCC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-17H,1,4,7-9,12-14H2,(H,19,20)
InChIKeyVNCUGQFZNJAGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (1-Cyclohexyl-3-butenyl)-, Phenylmethyl Ester (CAS 646480-73-1): A Cbz-Protected Homoallylic Amine Building Block for Stereoselective Synthesis


Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester (CAS 646480-73-1), systematically known as benzyl N-(1-cyclohexylbut-3-enyl)carbamate, is an N‑benzyloxycarbonyl (N‑Cbz)-protected homoallylic amine with molecular formula C₁₈H₂₅NO₂ and a molecular weight of 287.40 g·mol⁻¹ . This compound belongs to the alkyl N-(1-cyclohex-3-enyl)carbamate class and serves as a key synthetic intermediate en route to 7‑azabicyclo[2.2.1]heptane derivatives and oxygenated cyclohexylamine building blocks of relevance to natural product and alkaloid synthesis [1]. Its physicochemical profile includes a computed LogP of 4.64, a polar surface area of 41.82 Ų, and 7 rotatable bonds, characteristics that define its chromatographic behavior and formulation considerations . The compound is available as a racemate or in enantiomerically enriched forms, with the (R)-enantiomer specifically catalogued in spectral databases [2].

Why N-Cbz-(1-cyclohexyl-3-butenyl)amine Cannot Be Replaced by Its Boc, Fmoc, or Ethyl Carbamate Analogs


Although all N‑protected 1‑cyclohexyl‑3‑butenylamines share the same carbon skeleton, the choice of the nitrogen protecting group (Cbz vs. Boc vs. Fmoc vs. ethyl carbamate) dictates synthetic efficiency, reaction yields, and downstream functional‑group compatibility in ways that make simple substitution inadvisable [1]. In the Curtius rearrangement route from cyclohex‑3‑ene carboxylic acid, the benzyl carbamate was obtained in 74% isolated yield, whereas the analogous ethyl carbamate reached only 54% and the tert‑butyl carbamate a mere 33% [1]. Moreover, during subsequent epoxidation, the benzyl carbamate delivered epoxide in 91% yield (syn/anti 2.9:1), while the ethyl congener gave only 54% yield [1]. Beyond yield differences, the N‑Cbz group is orthogonal to both acid‑labile (Boc) and base‑labile (Fmoc) protecting groups, enabling chemoselective deprotection by catalytic hydrogenolysis (H₂, Pd/C) without disturbing acid‑ or base‑sensitive functionalities elsewhere in the molecule . These quantitative and strategic advantages mean that procurement decisions cannot treat N‑Cbz, N‑Boc, N‑Fmoc, or N‑ethoxycarbonyl variants as interchangeable; doing so risks lower yields, failed deprotection sequences, and compromised synthetic routes [1].

Quantitative Differentiation Evidence for Carbamic Acid, (1-Cyclohexyl-3-butenyl)-, Phenylmethyl Ester vs. Closest Analogs


Curtius Rearrangement Synthesis Yield: Benzyl Carbamate (74%) Outperforms Ethyl (54%) and tert-Butyl (33%) Analogs

In a direct head-to-head comparison under identical Curtius rearrangement conditions (DPPA, Et₃N, alcohol solvent), the benzyl carbamate (target compound 7) was obtained in 74% isolated yield, substantially exceeding the yields of the corresponding ethyl carbamate 2 (54%) and tert‑butyl carbamate 5 (33%) [1]. The reaction also produced fewer by‑products (carbamoyl azide 3 and urea 4) when benzyl alcohol was used as the trapping nucleophile in toluene solvent, and the procedure was successfully scaled up without loss of chemical yield [1].

Curtius rearrangement protected homoallylic amine synthesis N-protecting group comparison

Epoxidation Efficiency: Benzyl Carbamate Achieves 91% Epoxide Yield vs. 54% for Ethyl Carbamate

When subjected to meta‑chloroperoxybenzoic acid (MCPBA) epoxidation in dichloromethane, benzyl carbamate 7 afforded epoxide 9 in 91% yield as a syn/anti mixture (2.9:1 ratio). Under identical experimental conditions, the ethyl carbamate analog 2 gave epoxide 10 in only 54% yield (syn/anti 4:1) [1]. The benzyl carbamate was explicitly selected by the authors as the preferred substrate for further functionalization 'in terms of simplicity and chemical yields' [1].

epoxidation MCPBA oxidation oxygenated cyclohexylamine building blocks

Orthogonal Deprotection Selectivity: Cbz Group Tolerates Acid and Base Conditions That Cleave Boc and Fmoc Groups

The N‑benzyloxycarbonyl (Cbz) group is uniquely orthogonal among common carbamate protecting groups: it is stable to the trifluoroacetic acid (TFA) conditions that cleave Boc groups and to the piperidine conditions that cleave Fmoc groups, yet can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) . This orthogonal reactivity profile enables sequential deprotection strategies where Cbz, Boc, and Fmoc groups coexist in the same molecule. In contrast, Boc groups are acid‑labile (cleaved by 20–50% TFA in CH₂Cl₂) and Fmoc groups are base‑labile (cleaved by 20% piperidine in DMF), making them mutually incompatible in certain multi‑protection schemes without the Cbz group as an intermediary .

orthogonal protecting group strategy chemoselective deprotection solid‑phase and solution‑phase peptide synthesis

Enantioselective Organocatalytic Allylation: N‑Cbz Carbamates Achieve 90–97% ee with Allylsilanes vs. Fmoc Systems Requiring Toxic Stannanes

In a squaramide‑catalyzed enantioselective allylation of N‑carbamoyl α‑chloroglycinates reported by Jacobsen and co‑workers, N‑Cbz (benzyl carbamate) substrates 48 delivered enantioselectivities of 90–97% ee and yields of 58–94% using allylsilanes 49 under 36‑hour reaction times [1]. In contrast, the analogous N‑Fmoc substrates 54 required allylstannanes 55, extended reaction times of 72 hours, and higher catalyst loadings (5–10 mol%) to achieve comparable yields (87–95%), introducing organotin toxicity and additional purification burdens [1]. The Cbz protocol also demonstrated broad substrate scope, including 2‑methylcrotylsilane and disubstituted cyclic silanes with diastereomeric ratios from 18:1 to >50:1 [1].

asymmetric organocatalysis homoallylic amine enantioselective synthesis

Downstream Functionalization Versatility: Iodocyclization and Epoxide Ring‑Opening Provide Access to Diverse Oxygenated Cyclohexylamine Scaffolds

The benzyl carbamate 7 undergoes efficient iodocyclization with molecular iodine in CH₂Cl₂ to give bicyclic carbamate 8, a direct precursor to 7‑azabicyclo[2.2.1]heptane derivatives that are key intermediates for natural products including epibatidine and clausenamide analogs [1]. Additionally, the epoxide 9 (obtained in 91% yield) can be opened with nucleophiles to generate trans‑diaxial oxygenated cyclohexylamine building blocks of potential synthetic interest [1]. In contrast, the lower‑yielding ethyl and tert‑butyl carbamates were not carried forward for this diversification sequence, and the authors explicitly selected the benzyl carbamate 7 as the preferred substrate for all subsequent functionalization studies [1].

iodocyclization epoxide opening 7-azabicyclo[2.2.1]heptane oxygenated cyclohexylamine

Optimal Procurement and Application Scenarios for Benzyl N-(1-Cyclohexylbut-3-enyl)carbamate (CAS 646480-73-1)


Asymmetric Synthesis of Chiral Homoallylic Amines via Organocatalytic Allylation

For synthetic chemistry groups pursuing enantioselective homoallylic amine synthesis, the N‑Cbz protected scaffold is the optimal choice. As demonstrated by Jacobsen's squaramide‑catalyzed methodology, N‑Cbz carbamates achieve 90–97% ee with allylsilane reagents in 36 hours, avoiding the toxic organostannanes and extended 72‑hour reaction times required by N‑Fmoc substrates [1]. The cyclohexyl substituent additionally provides steric bulk that can enhance stereochemical outcomes in allylation reactions [1].

Multi‑Step Natural Product Synthesis Requiring Orthogonal Protecting Group Strategies

In synthetic routes to alkaloids such as epibatidine, clausenamide, or 2,6‑disubstituted piperidine natural products, the orthogonal deprotection profile of the Cbz group is critical [1][2]. The Cbz group remains intact during TFA‑mediated Boc removal and during piperidine‑mediated Fmoc cleavage, enabling sequential deprotection without protecting group scrambling . The benzyl carbamate 7 has been explicitly validated for iodocyclization to bicyclic carbamate 8, a direct gateway to the 7‑azabicyclo[2.2.1]heptane core found in numerous bioactive alkaloids [2].

Preparation of Oxygenated Cyclohexylamine Building Blocks via Epoxidation and Ring‑Opening

The benzyl carbamate 7 undergoes MCPBA epoxidation in 91% yield to give epoxide 9, which can be opened with nucleophiles to generate trans‑diaxial oxygenated cyclohexylamine derivatives [2]. This transformation sequence is 37 percentage‑points higher‑yielding than the analogous sequence with ethyl carbamate 2 (54% epoxidation yield), making the benzyl carbamate the only practical choice for laboratories requiring multi‑gram quantities of these oxygenated intermediates [2].

Medicinal Chemistry Library Synthesis and Lead Optimization

For medicinal chemistry programs requiring protected homoallylic amine scaffolds with a hydrophobic cyclohexyl anchor, the benzyl carbamate offers a LogP of 4.64 and 7 rotatable bonds, properties that can be tuned through subsequent functionalization of the allyl group . The Cbz group can be cleanly removed by hydrogenolysis under neutral conditions, yielding the free amine without epimerization or side reactions that might compromise biological assay results . The demonstrated scalability of the synthesis (no yield loss upon scale‑up) further supports its use in hit‑to‑lead campaigns where material demand increases over time [2].

Quote Request

Request a Quote for Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.